4-Methylumbelliferyl sulfate potassium salt
Description
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt is a derivative of the 2H-1-benzopyran class. This compound has been extensively studied for its pharmacological properties, particularly in the context of antihypertensive activity. It is known for its unique chemical structure, which includes a benzopyran core with a sulfooxy group at the 7th position and a methyl group at the 4th position.
Properties
CAS No. |
15220-11-8 |
|---|---|
Molecular Formula |
C10H8KO6S |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
potassium;(4-methyl-2-oxochromen-7-yl) sulfate |
InChI |
InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14); |
InChI Key |
ACUFSQJGNBCODF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O.[K] |
Other CAS No. |
15220-11-8 |
Related CAS |
25892-63-1 (Parent) |
Synonyms |
4-methylumbelliferone sulfate 4-methylumbelliferyl sulfate 4-methylumbelliferyl sulfate, potassium salt hymecromone sulfate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt typically involves the sulfonation of 4-methyl-7-hydroxy-2H-1-benzopyran-2-one. This reaction is carried out using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in blood pressure regulation, leading to its antihypertensive effects. It also affects cellular signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: Known for its fluorescent properties and used in various imaging applications.
2H-1-Benzopyran-2-one, 4-methyl-7-(methylamino)-: Studied for its potential therapeutic effects.
Uniqueness
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt stands out due to its unique sulfooxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmacological research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
